Acequinocyl

acaricide resistance Tetranychus urticae LC50 bioassay

Select Acequinocyl for IPM programs where conservation of predatory mites (N. californicus, P. persimilis) is critical, leveraging its 5-fold lower toxicity vs. chlorfenapyr and mite-specific prodrug activation. Achieve 97% knockdown at 3 days with rapid field dissipation (DT50 3.0 days) for MRL-sensitive crops. Rotation advisory: avoid use following bifenazate where Qo-site resistance (G126S+S141F, P262T, L258F) is suspected. Standard B2B R&D supply available; bulk pesticide registration inquiries welcome.

Molecular Formula C24H32O4
Molecular Weight 384.5 g/mol
CAS No. 57960-19-7
Cat. No. B1664961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcequinocyl
CAS57960-19-7
Synonyms3-dodecyl-1,4-dihydro-1,4-dioxo-2-naphthylacetate
acequinocyl
Molecular FormulaC24H32O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C
InChIInChI=1S/C24H32O4/c1-3-4-5-6-7-8-9-10-11-12-17-21-22(26)19-15-13-14-16-20(19)23(27)24(21)28-18(2)25/h13-16H,3-12,17H2,1-2H3
InChIKeyQDRXWCAVUNHOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 6.69X10-3 mg/L at 20 °C
Solubility in n-hexane 44 g/L, toluene 450 g/L, dichloromethane 620 g/L, acetone 220 g/L, methanol 7.8 g/L, and dimethylformamide 190 g/L.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acequinocyl (CAS 57960-19-7): A Naphthoquinone Acaricide for Scientific Selection and Procurement


Acequinocyl (CAS 57960-19-7) is a naphthoquinone-derivative acaricide that functions as a mitochondrial complex III electron transport inhibitor (IRAC Group 20B) [1]. The compound exhibits a melting point of 59.6°C and high lipophilicity (log P > 6.2), with minimal water solubility (6.7 × 10⁻⁶ g/L at 25°C) and low vapor pressure (5.18 × 10⁻⁵ Pa at 40°C) [2]. It is commercially formulated as a suspension concentrate (SC) at 15% active ingredient [3].

Why Acequinocyl Cannot Be Substituted with Generic Qo Site Inhibitors: Evidence-Based Selection Criteria


Acequinocyl exhibits a prodrug activation mechanism requiring metabolic hydrolysis to hydroxy-acequinocyl within the mite body before binding to the Qo center of mitochondrial complex III [1]. This activation step introduces differential susceptibility profiles compared to other complex III inhibitors such as bifenazate, which does not require hydrolysis [2]. Furthermore, documented cross-resistance patterns between acequinocyl and bifenazate—mediated by cytochrome b mutations including G126S + S141F, P262T, and L258F—are incomplete rather than absolute, meaning resistance to one compound does not universally predict resistance to the other [3]. The substitution of acequinocyl with alternative Qo inhibitors without resistance monitoring and quantitative susceptibility data may lead to control failure.

Quantitative Differential Evidence: Acequinocyl Comparative Performance Data for Scientific Selection


Acequinocyl vs. Bifenazate: Comparative LC50 Values Across Tetranychus urticae Field Populations

In a 2025 study of Turkish greenhouse populations of Tetranychus urticae, acequinocyl LC50 values ranged from 1.9 to 488.7 mg a.i./L (maximum resistance ratio 256×), while bifenazate exhibited more extreme resistance with LC50 values exceeding 250 mg a.i./L in two populations (Tu4 and Tu8, RR >500×) and >10,000 mg a.i./L in the Tu4S population for both compounds [1]. In susceptible reference populations, baseline LC50 values were 2.70 mg a.i./L for acequinocyl and 1.35 mg a.i./L for bifenazate [2].

acaricide resistance Tetranychus urticae LC50 bioassay greenhouse pest management

Acequinocyl vs. Chlorfenapyr: Differential Toxicity to Predatory Mites for IPM Compatibility Assessment

In a 2025 comparative toxicity study on predatory mites Neoseiulus californicus and Phytoseiulus persimilis, chlorfenapyr exhibited approximately five-fold higher acute toxicity than acequinocyl [1]. The LC50 values for both acaricides were estimated to be higher than field concentration, but acequinocyl demonstrated substantially lower mortality at equivalent exposure levels. Both predatory mite species retained the ability to detect and avoid pesticide residues, but acequinocyl was identified as the safer option for IPM programs [2].

integrated pest management predatory mites selectivity ratio Phytoseiidae

Acequinocyl vs. Fenazaquin: Comparative Toxicity to Citrus Red Mite (Panonychus citri)

A 2021 study evaluating lethal and sublethal effects on Panonychus citri, the citrus red mite, demonstrated that acequinocyl exhibited 2.18-fold higher acute toxicity than fenazaquin under identical laboratory bioassay conditions [1]. This quantitative difference in LC50 values establishes acequinocyl as the more potent compound against this economically important citrus pest.

citrus pest management Panonychus citri comparative acaricide toxicity

Acequinocyl Prodrug Activation Mechanism: Quantitative Hydrolysis Dependency

Acequinocyl is a prodrug that requires metabolic hydrolysis within the mite body to generate the active metabolite hydroxy-acequinocyl, which then binds to the Qo center of mitochondrial complex III to inhibit electron transfer [1]. This activation requirement distinguishes acequinocyl from direct-acting Qo inhibitors such as bifenazate and fluacrypyrim, which bind to the target site without prior metabolic conversion [2]. The hydrolysis step introduces an additional selectivity filter, as the esterase activity required for activation varies across mite species and life stages.

mode of action prodrug activation mitochondrial complex III Qo site

Acequinocyl vs. Spirodiclofen: Field Efficacy Comparison in Apple Orchards Against European Red Mite

In a 2016 multi-province field study in Iran evaluating acequinocyl against European red mite (Panonychus ulmi) in apple orchards, acequinocyl at 1 mL/L achieved 65.07% efficacy at 21 days post-spray, while spirodiclofen at 0.5 mL/L achieved 75.27% efficacy under identical conditions [1]. At 3 days post-spray in West Azerbaijan, acequinocyl at 1.25 mL/L achieved 97% efficacy, comparable to fenazaquin at 0.5 mL/L [2]. On apple at the highest tested rate (324 g/ha a.i.), acequinocyl efficacy ranged between 86% and 95% at 16-18 days post-treatment [3].

apple orchard pest management Panonychus ulmi field efficacy residual activity

Acequinocyl Environmental Fate: Comparative Dissipation Half-Life in Crop Systems

In a 2023 field dissipation study on butterbur (Petasites japonicus), the biological half-life (DT50) of total acequinocyl residues was calculated as 3.0 days, compared to 4.0 days for fenpyroximate under identical field conditions [1]. Under controlled photolytic conditions at pH 1.2 and 37°C, acequinocyl exhibits a half-life of 19 days, while photolytic half-life in aquatic systems is approximately 14 minutes [2]. Hydrolytic stability is strongly pH-dependent: half-life of 86 days at pH 4 (acidic) versus 76 minutes at pH 9 (alkaline) [3].

environmental fate dissipation kinetics DT50 residue management

Optimal Research and Industrial Application Scenarios for Acequinocyl Based on Quantitative Evidence


Integrated Pest Management (IPM) Programs Requiring Predatory Mite Conservation

Based on the 5-fold lower toxicity of acequinocyl relative to chlorfenapyr against predatory mites N. californicus and P. persimilis [1], acequinocyl is the preferred selection for IPM programs in greenhouse crops, ornamentals, and fruit orchards where conservation of phytoseiid predator populations is a management priority. The compound's prodrug activation mechanism requiring mite-specific hydrolysis may contribute to this differential selectivity [2].

Citrus Orchard Acaricide Rotation Programs Targeting Panonychus citri

Given the 2.18-fold higher acute toxicity of acequinocyl compared to fenazaquin against citrus red mite (Panonychus citri) [1], acequinocyl should be prioritized in rotation programs where rapid population knockdown is required. However, documented cross-resistance with bifenazate via cytochrome b mutations (G126S + S141F, P262T, L258F) [2] necessitates pre-application resistance monitoring and dictates that acequinocyl should not follow bifenazate in rotation sequences where Qo site resistance is suspected.

Apple Orchard Acaricide Selection Requiring Specific Efficacy Temporal Profile

Field efficacy data from Iranian apple orchards demonstrate that acequinocyl at 1.25 mL/L achieves 97% efficacy at 3 days post-spray (comparable to fenazaquin) but provides lower 21-day residual control (65.07%) compared to spirodiclofen (75.27%) [1]. Acequinocyl is therefore optimal for scenarios requiring rapid initial knockdown with moderate residual activity, and may be paired with longer-residual compounds like spirodiclofen in season-long management programs. At the highest registered rate (324 g/ha a.i.), acequinocyl delivers 86-95% efficacy at 16-18 days on apple [2].

Crop Systems with Short Pre-Harvest Intervals or Stringent Residue Requirements

The 3.0-day field dissipation half-life (DT50) of acequinocyl in butterbur—25% faster than fenpyroximate's 4.0-day DT50 [1]—supports its selection in crops with short pre-harvest intervals or where rapid residue decline is advantageous for meeting MRL compliance. This property is particularly relevant for high-value fresh-market commodities including strawberries, tomatoes, and leafy vegetables where residue visibility is a market access concern. The compound's strong pH-dependent hydrolytic lability (t½ = 76 min at pH 9 vs. 86 days at pH 4) [2] should inform tank-mix compatibility and application timing relative to alkaline spray solutions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acequinocyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.